molecular formula C6H10N4 B12434348 1,4-Dihydrazinylbenzene

1,4-Dihydrazinylbenzene

Cat. No.: B12434348
M. Wt: 138.17 g/mol
InChI Key: FQFCKIMZKWXDDE-UHFFFAOYSA-N
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Description

1,4-Dihydrazinylbenzene is an organic compound with the molecular formula C6H10N4 It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by hydrazinyl groups (-NH-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydrazinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-dinitrobenzene with hydrazine hydrate. The reaction typically proceeds under reflux conditions in the presence of a solvent such as ethanol or methanol. The overall reaction can be summarized as follows:

C6H4(NO2)2+4NH2NH2C6H4(NHNH2)2+2H2O+2NH3\text{C}_6\text{H}_4(\text{NO}_2)_2 + 4 \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{NHNH}_2)_2 + 2 \text{H}_2\text{O} + 2 \text{NH}_3 C6​H4​(NO2​)2​+4NH2​NH2​→C6​H4​(NHNH2​)2​+2H2​O+2NH3​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydrazinylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones.

    Substitution: It can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Dihydrazinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dihydrazinylbenzene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4-Dihydrazinylbenzene can be compared with other similar compounds such as:

    1,2-Dihydrazinylbenzene: Similar structure but with hydrazinyl groups in the ortho positions.

    1,3-Dihydrazinylbenzene: Similar structure but with hydrazinyl groups in the meta positions.

    1,4-Dihydro-1,2,4-benzotriazin-4-yl radicals:

The uniqueness of this compound lies in its para-substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(4-hydrazinylphenyl)hydrazine

InChI

InChI=1S/C6H10N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,9-10H,7-8H2

InChI Key

FQFCKIMZKWXDDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)NN

Origin of Product

United States

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